Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMVVTNPIKHJHP-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708274-46-8 | |
| Record name | tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Key Reaction Steps
The synthesis of tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate generally follows a multi-step process starting from a chiral pyrrolidine precursor. The main steps include:
Starting Material Selection: The process begins with an optically pure (2S,4R)-4-amino-2-methylpyrrolidine or a suitable chiral intermediate. The stereochemistry of this precursor is critical to maintain the desired configuration throughout synthesis.
Amino Group Protection: The primary amine at the 4-position is protected using a tert-butyl carbamate (Boc) group to prevent side reactions during subsequent steps. This protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, such as in the presence of sodium bicarbonate or triethylamine.
Formation of the Carboxylate Ester: The protected amine is then esterified to form the tert-butyl carboxylate. This is often done by reaction with Boc anhydride or di-tert-butyl dicarbonate in polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane at controlled temperatures (0–25°C) to minimize racemization.
Purification and Characterization: The product is purified by standard chromatographic techniques, and stereochemical purity is confirmed by chiral HPLC or NMR methods.
Detailed Reaction Conditions and Yields
| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Amino group protection | (2S,4R)-4-amino-2-methylpyrrolidine + di-tert-butyl dicarbonate (Boc₂O), NaHCO₃, THF, 0–25°C | >90% | Boc protection under mild basic conditions preserves stereochemistry |
| 2 | Esterification | Boc-protected amine + Boc anhydride or di-tert-butyl dicarbonate, DCM or THF, ambient temperature | 85–95% | Controlled temperature crucial to avoid racemization |
| 3 | Catalytic hydrogenation (optional for intermediate steps) | Pd/C catalyst, ammonium formate, ethanol, 60°C, 1 h | ~100% | Used in specific synthetic routes to reduce intermediates |
| 4 | Coupling reactions (for derivative synthesis) | Triethylamine, dimethyl sulfoxide (DMSO), room temperature, 16 h | 55% (example) | Used in further functionalization steps |
Data adapted from experimental reports and industrial synthesis protocols
Industrial Scale-Up and Continuous Flow Synthesis
In industrial settings, the synthesis of this compound benefits from continuous flow reactor technology, which offers:
Enhanced Control: Precise regulation of temperature, pressure, and reaction time reduces side reactions and improves stereochemical purity.
Higher Yields and Purity: Continuous flow allows for efficient mixing and heat transfer, leading to improved product quality.
Scalability: The process can be scaled up without loss of control over reaction parameters, essential for commercial production.
Stereochemical Integrity and Enantiomeric Excess Optimization
Maintaining the (2S,4R) stereochemistry throughout synthesis is paramount. Strategies include:
Use of Chiral Precursors: Starting with enantiomerically pure materials ensures the desired configuration.
Low-Temperature Reactions: Performing key steps at sub-ambient temperatures (e.g., −20°C) minimizes racemization.
Chiral Catalysts and Auxiliaries: Employing chiral ligands or catalysts such as (R)-BINAP or proline derivatives during asymmetric steps enhances stereoselectivity.
Chiral Chromatography: Purification using chiral stationary phases (e.g., Chiralpak AD-H) allows separation of enantiomers and accurate determination of enantiomeric excess (ee).
Reaction Mechanisms and Chemical Transformations
Protection Reaction: The nucleophilic amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, forming the Boc-protected amine and releasing CO₂.
Ester Formation: The carboxylate ester is formed via nucleophilic substitution or acylation mechanisms under mild conditions.
Catalytic Hydrogenation: Reduction of intermediates using Pd/C and ammonium formate proceeds via transfer hydrogenation, preserving stereochemistry.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Material | (2S,4R)-4-amino-2-methylpyrrolidine (chiral precursor) |
| Amino Protection | Boc protection using di-tert-butyl dicarbonate, NaHCO₃, THF, 0–25°C |
| Esterification | Reaction with Boc anhydride or Boc₂O in DCM or THF, ambient temperature |
| Purification | Column chromatography, chiral HPLC for ee analysis |
| Industrial Method | Continuous flow reactors for scale-up, precise control |
| Stereochemical Control | Low temperature, chiral catalysts, chiral chromatography |
| Typical Yields | 85–100% depending on step and conditions |
Research Findings and Optimization Notes
Yield Optimization: Reaction times, solvent choice, and reagent stoichiometry critically affect yields. For example, extended stirring at ambient temperature with triethylamine in DMSO yields 55% in coupling reactions.
Stereochemical Purity: The tert-butyl group provides steric hindrance, reducing racemization during protection and esterification steps.
Catalyst Selection: Pd/C with ammonium formate is effective for catalytic hydrogenation of intermediates without compromising stereochemistry.
Analytical Monitoring: TLC and HPLC are standard techniques for monitoring reaction progress and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrrolidine ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways by acting as an inhibitor or activator of certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomers and Diastereomers
The stereochemistry of pyrrolidine derivatives significantly impacts their physical properties and biological interactions. Key stereoisomers include:
Key Insight : The (2S,4R) isomer is often preferred in asymmetric synthesis due to its compatibility with enzymatic or catalytic systems requiring specific stereochemical alignment .
Substituent Variations
Modifications to the pyrrolidine scaffold influence reactivity and applications:
Data Tables
Table 1: Comparative Physical Properties
| Compound (CAS) | Molecular Weight | Purity | Solubility (mg/mL in DMSO) | Melting Point (°C) |
|---|---|---|---|---|
| 708274-46-8 (Main compound) | 228.31 (calc.) | 97% | >50 | 98–102 (lit.) |
| 152673-32-0 ((2S,4S) isomer) | 228.31 | 95% | >50 | 95–98 |
| 1194057-63-0 (Benzyloxycarbonyl derivative) | 350.41 | >95% | 20–30 | 120–125 |
Table 2: Key Commercial Sources
| Supplier | Compound (CAS) | Purity | Price (1g) |
|---|---|---|---|
| Synthonix, Inc. | 708274-46-8 | 97% | $250 |
| Combi-Blocks | 152673-32-0 | 95% | $300 |
| American Elements | 1194057-63-0 | >95% | $450 |
Biological Activity
Tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate, also known by its CAS number 708274-46-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological mechanisms, therapeutic potentials, and relevant research findings associated with this compound.
- Molecular Formula : C10H20N2O2
- Molecular Weight : 200.27 g/mol
- Structural Characteristics :
- The compound contains a pyrrolidine ring, which is known for its role in various biological activities.
- It features a tert-butyl group and an amino group that contribute to its solubility and reactivity.
Mechanisms of Biological Activity
This compound exhibits several biological activities that can be categorized as follows:
1. Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties. In vitro studies have shown that it can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease. Specifically, it has been observed to prevent cell death in astrocytes induced by amyloid-beta exposure .
2. Enzyme Inhibition
The compound has been identified as an inhibitor of both β-secretase and acetylcholinesterase. The inhibition of β-secretase is particularly relevant as it plays a crucial role in the formation of amyloid plaques in Alzheimer’s disease. The IC50 for β-secretase inhibition has been reported at approximately 15.4 nM . Additionally, it demonstrated an inhibition rate of 85% on amyloid-beta aggregation at concentrations around 100 μM .
3. Anti-inflammatory Properties
In vivo studies suggest that the compound may reduce pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytic cultures exposed to amyloid-beta . This reduction could potentially mitigate oxidative stress and neuronal damage associated with neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing Tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate, and how is purity optimized?
- Methodological Answer : The synthesis involves multi-step reactions starting from tert-butyl-protected pyrrolidine precursors. Key steps include:
- Hydrogenation : Pd/C-catalyzed hydrogenation of intermediates (e.g., tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate) to reduce double bonds, achieving >99% purity after purification .
- Protection/Deprotection : Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyl or amine functionalities, followed by acidic or basic deprotection .
- Purification : Column chromatography (e.g., silica gel with ethanol/chlorform or EtOAC/pentane gradients) and recrystallization to isolate products with ≥95% purity .
- Characterization : NMR (¹H/¹³C), IR, and HRMS validate structural integrity .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, pyrrolidine ring protons between 1.5–4.0 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., carbonyl C=O stretch at ~1700 cm⁻¹, N-H bends for amines at ~1600 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₂₂N₂O₃: 230.30 g/mol) .
- HPLC : Assesses purity using reverse-phase columns (e.g., C18, acetonitrile/water gradients) .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) influence stereochemical outcomes during synthesis?
- Methodological Answer :
- Hydrogenation Catalysts : Pd/C under H₂ gas selectively reduces double bonds without epimerization, preserving the (2S,4R) configuration .
- Temperature Control : Low temperatures (0–20°C) during silylation or coupling reactions minimize racemization .
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (2S,4R)-configured precursors) ensures retention of stereochemistry .
Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like transglutaminases, identifying binding pockets near the pyrrolidine amine .
- QSPR Models : Quantitative Structure-Property Relationship (QSPR) algorithms correlate substituent effects (e.g., tert-butyl vs. methyl groups) with solubility (LogP ~1.2) .
- DFT Calculations : Density Functional Theory predicts reaction pathways (e.g., amine deprotection energetics) .
Q. How can researchers resolve contradictions in reported biological activity data for analogs?
- Methodological Answer :
- Comparative SAR Studies : Test tert-butyl (2S,4R) analogs against (2R,4S) enantiomers to isolate stereospecific effects (e.g., cytotoxicity assays) .
- Metabolic Profiling : LC-MS/MS identifies metabolites that may alter activity (e.g., oxidative deamination of the 4-amino group) .
- Target Validation : CRISPR knockout of suspected targets (e.g., sphingosine-1-phosphate receptors) confirms mechanism .
Q. What advanced techniques determine enantiomeric purity and absolute configuration?
- Methodological Answer :
- Chiral HPLC : Uses columns like Chiralpak IA/IB with hexane/isopropanol to separate enantiomers (Rf differences ≥1.5) .
- X-ray Crystallography : SHELX-refined structures (e.g., CCDC deposition) confirm (2S,4R) configuration via Flack parameter analysis .
- VCD Spectroscopy : Vibrational Circular Dichroism distinguishes enantiomers via distinct IR absorbance patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
